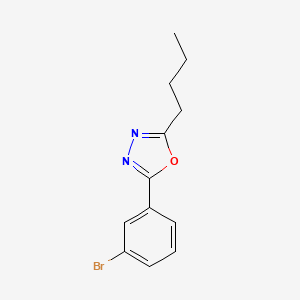

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

描述

Overview of Oxadiazole Heterocycles in Contemporary Chemical Research

Oxadiazoles are a class of five-membered heterocyclic compounds that contain one oxygen and two nitrogen atoms within the ring. ijpsr.comresearchgate.netnih.gov These aromatic systems are of significant interest in various fields of chemical research due to their diverse applications and versatile chemical properties. bohrium.com

| Isomer Name | Alternative Name | Key Characteristics |

|---|---|---|

| 1,2,3-Oxadiazole | - | Unstable, tends to ring-open to a diazoketone tautomer. wikipedia.org |

| 1,2,4-Oxadiazole (B8745197) | - | Stable isomer found in various pharmaceutical agents and is the only isomer identified in natural products. wikipedia.orgnih.gov |

| 1,2,5-Oxadiazole | Furazan | A stable, well-known isomer incorporated into diverse chemical structures. wikipedia.org |

| 1,3,4-Oxadiazole (B1194373) | - | A highly significant and widely explored isomer in medicinal chemistry and materials science. nih.gov |

Established Significance of 1,3,4-Oxadiazoles in Pharmaceutical and Materials ScienceThe 1,3,4-oxadiazole scaffold is considered a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.nih.govThis heterocycle is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.ijpsjournal.comrroij.comopenmedicinalchemistryjournal.comnih.govThe 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic properties of drug candidates.nih.govIts ability to participate in hydrogen bonding allows for effective interaction with biological targets.researchgate.netnih.govMarketed drugs containing this core structure, such as the antiviral Raltegravir and the anticancer agent Zibotentan, underscore its pharmaceutical importance.researchgate.net

In the realm of materials science, 1,3,4-oxadiazole derivatives have found applications as electron-transporting materials, components of polymers, and luminescence-producing agents. nih.gov Their thermal stability and electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. bohrium.com Furthermore, certain derivatives have been investigated as energetic materials, offering a favorable balance between high performance and stability. researchgate.net

Structural Characteristics of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole within Heterocyclic Chemistry

The structure of this compound is defined by three key components: the central 1,3,4-oxadiazole ring, a 3-bromophenyl substituent at the 2-position, and a butyl group at the 5-position. Each of these moieties imparts specific properties to the molecule, influencing its reactivity, physical characteristics, and potential applications.

Importance of Halogenation (Bromine) in Aromatic Moieties for Chemical Reactivity and InteractionsThe introduction of a bromine atom onto an aromatic ring, a process known as halogenation, is a fundamental transformation in organic synthesis.studymind.co.ukThis electrophilic aromatic substitution significantly alters the electronic nature and reactivity of the phenyl ring.byjus.com

The bromine atom on the phenyl group in this compound serves several critical functions:

Reactive Handle for Cross-Coupling Reactions: The carbon-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This allows for the straightforward synthesis of more complex molecules by forming new carbon-carbon bonds, making the compound a valuable synthetic intermediate. mdpi.com

Modulation of Electronic Properties: Halogens are electron-withdrawing through induction, which influences the electron density of the aromatic ring.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms. This can influence the molecule's conformation, crystal packing, and interactions with biological macromolecules.

Role of Alkyl Substituents (Butyl) in Modulating Molecular Architecture and FunctionalityThe butyl group attached to the 1,3,4-oxadiazole ring is an alkyl substituent that primarily influences the molecule's physical and steric properties.

The key contributions of the butyl chain include:

Increased Lipophilicity: The nonpolar, four-carbon butyl chain significantly increases the molecule's lipophilicity (fat solubility). This property is crucial in determining how a molecule behaves in different solvent systems and biological environments, affecting characteristics such as solubility and membrane permeability. nih.gov

Van der Waals Interactions: The alkyl chain provides a surface for van der Waals interactions, which can contribute to intermolecular forces in both solid and liquid states.

| Structural Component | Function/Significance |

|---|---|

| 1,3,4-Oxadiazole Core | Provides a stable, aromatic heterocyclic scaffold known for its wide-ranging biological activities and utility in materials science. bohrium.comnih.gov Acts as a bioisosteric replacement for amide/ester groups. nih.gov |

| 3-Bromophenyl Group | Introduces a site for further chemical modification via cross-coupling reactions. mdpi.com Modulates electronic properties and enables potential halogen bonding interactions. |

| Butyl Group | Increases lipophilicity, influencing solubility and interactions with nonpolar environments. nih.gov Contributes steric bulk, affecting molecular conformation and packing. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTQDKHZZYNJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650328 | |

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-94-0 | |

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

General Synthetic Strategies for 1,3,4-Oxadiazole (B1194373) Ring System Formation

The construction of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions that form the C-O-C bond of the heterocycle. The most prevalent strategies involve the use of hydrazine derivatives, which provide the N-N bond, and subsequent ring closure with a carbonyl-containing precursor.

The most common and widely utilized method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazine intermediates. biointerfaceresearch.commdpi.com This two-stage process begins with the N-acylation of a carboxylic acid hydrazide with a second carboxylic acid or, more commonly, a more reactive derivative like an acid chloride. researchgate.net The resulting 1,2-diacylhydrazine is then cyclized using a dehydrating agent. nih.gov

For the specific synthesis of 2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole, this strategy would involve the reaction of 3-bromobenzohydrazide with valeryl chloride (or valeric acid) to form the N-(3-bromobenzoyl)-N'-pentanoylhydrazine intermediate. This intermediate would then be subjected to cyclodehydration. A wide array of dehydrating agents can be employed for this step, each with its own advantages and required reaction conditions. nih.govmdpi.com Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride. mdpi.comnih.govresearchgate.net For instance, reacting a carboxylic acid derivative with an aromatic acid hydrazide in the presence of POCl₃ is a well-established method for achieving this cyclization. mdpi.comnih.gov

| Dehydrating Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Refluxing, often for several hours. | mdpi.comnih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Heating under reflux. | mdpi.com |

| Polyphosphoric Acid (PPA) | Heating at elevated temperatures (e.g., 100°C). | mdpi.commdpi.com |

| Phosphorus Pentoxide (P₂O₅) | Heating, sometimes in combination with other reagents. | mdpi.commdpi.com |

| Trifluoromethanesulfonic Anhydride | Used for cyclization of N,N'-diacylhydrazines. | researchgate.net |

| Acetic Anhydride | Used as a dehydrating agent for cyclizing hydrazone intermediates. | researchgate.net |

Another prominent route is the oxidative cyclization of acyl hydrazones, which are formed by the condensation of acid hydrazides with aldehydes. biointerfaceresearch.com The resulting hydrazone is then treated with an oxidizing agent, such as bromine in acetic acid or chloramine-T, to induce ring closure. biointerfaceresearch.comnih.gov

1,3-Dipolar cycloaddition reactions are powerful one-step processes for constructing five-membered rings. youtube.com These reactions involve the combination of a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). youtube.com

While this method is highly effective for synthesizing various heterocycles like triazoles, isoxazoles, and pyrazoles, its direct application for the synthesis of the 1,3,4-oxadiazole ring system is less common than cyclodehydration methods. youtube.com For example, the cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) yields an isoxazole. youtube.com Similarly, azides react with alkynes to form triazoles. youtube.com Research has also shown the synthesis of 1,2,4-oxadiazole (B8745197) derivatives via the 1,3-dipolar cycloaddition of arylnitrile oxides to imidates. researchgate.net

In a more complex, related process, 1,3,4-oxadiazoles themselves can act as precursors in tandem reaction cascades. For instance, they can undergo an initial inverse electron demand Diels-Alder reaction, followed by the loss of N₂ to generate a carbonyl ylide intermediate. nih.gov This carbonyl ylide, a 1,3-dipole, can then participate in a subsequent 1,3-dipolar cycloaddition. nih.gov However, this demonstrates the reactivity of a pre-formed oxadiazole rather than its de novo synthesis via a simple 1,3-dipolar cycloaddition. For the direct construction of the 1,3,4-oxadiazole ring, methods based on hydrazine precursors remain the most straightforward and widely adopted.

In recent years, green chemistry principles have driven the development of more efficient and environmentally friendly synthetic methodologies. These modern techniques often lead to shorter reaction times, higher yields, and reduced waste compared to conventional methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced product purity. nih.govwjarr.comjyoungpharm.org The technique utilizes the efficient heating of polar molecules by microwave irradiation, leading to a rapid increase in temperature and reaction rate. jyoungpharm.org

The synthesis of 1,3,4-oxadiazoles has been successfully adapted to microwave conditions. wjarr.comidaampublications.in For example, the oxidative cyclization of N-acyl hydrazones using reagents like chloramine-T can be performed efficiently under microwave irradiation. jchemrev.com Another approach involves the reaction of hydrazides with aromatic acids using clay as a solid support, which is irradiated in a microwave oven. mdpi.com These methods are often cost-effective and align with the principles of green chemistry. wjarr.com

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cyclization of hydrazide with aromatic aldehyde | Microwave irradiation at 300W for 3-4 min. | Short reaction time, high efficiency. | nih.gov |

| Oxidative cyclization of N-acyl hydrazones | Chloramine-T, microwave irradiation. | Rapid synthesis of 5-substituted 1,3,4-oxadiazoles. | jchemrev.com |

| Reaction of hydrazide with benzoic acid | Clay support, microwave irradiation at 50% power for ~10 min. | Solvent-free or reduced solvent conditions. | mdpi.com |

| Reaction of aromatic acid with hydrazine hydrochloride | Phosphorus pentoxide, microwave irradiation under reflux. | Efficient synthesis of 2,5-disubstituted analogues. | wjarr.com |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in a liquid medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. researchgate.net This technique is recognized for its energy efficiency, mild reaction conditions, and often shorter reaction times. researchgate.net

The synthesis of 1,3,4-oxadiazole derivatives has been effectively achieved using ultrasound irradiation. uomustansiriyah.edu.iq One notable green procedure involves the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF, without the need for acid or base catalysts, to produce 5-substituted 1,3,4-oxadiazole-2-thiols in good to excellent yields. nih.gov Another advanced method describes a three-component reaction of aromatic carboxylic acids, acenaphthoquinone, and (N-isocyanimino)triphenylphosphorane under ultrasound irradiation at room temperature to furnish fully substituted 1,3,4-oxadiazoles. researchgate.net

| Reactants | Product Type | Key Features of Ultrasound Method | Reference |

|---|---|---|---|

| Aryl hydrazides, Carbon Disulfide (CS₂) | 5-substituted 1,3,4-oxadiazole-2-thiols | Low-solvent, acid/base-free, good to excellent yields. | nih.gov |

| Aromatic carboxylic acids, Acenaphthoquinone, (N-isocyanimino)triphenylphosphorane | Fully substituted 1,3,4-oxadiazoles | Three-component reaction, fast, mild conditions, energy efficient. | researchgate.net |

Visible-light photoredox catalysis has become a prominent strategy for constructing organic molecules under mild conditions. nih.govacs.org A particularly attractive advancement is the development of catalyst-free procedures, which simplify purification and reduce costs.

An efficient and practical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been demonstrated through a catalyst-free, visible-light-promoted cyclization. nih.govnih.govacs.org This method involves the reaction between commercially available aldehydes and hypervalent iodine(III) reagents. acs.org The reaction proceeds under mild conditions, irradiated with visible light at room temperature, and does not require any metal or organic photocatalyst. nih.govnih.gov This approach provides straightforward access to a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives in yields up to 89%. nih.govacs.org The use of readily available starting materials without preactivation makes this strategy highly practical and an excellent alternative to conventional methods. nih.govnih.gov

| Substrate 1 | Substrate 2 | Conditions | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Aldehydes (various) | Hypervalent iodine(III) reagents | Visible light irradiation, room temperature | Catalyst-free, mild conditions, simple procedure | Up to 89% | nih.govacs.org |

Modern and Environmentally Conscious Synthetic Approaches

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for the synthesis of 1,3,4-oxadiazoles. These methods often proceed under mild conditions without the need for stoichiometric oxidants, reducing waste and simplifying purification.

A mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones has been developed. nih.gov This approach utilizes a redox mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the oxidative cyclization. nih.gov The process is amenable to a one-pot procedure, directly converting aldehydes and hydrazides into the desired oxadiazole. nih.gov While this method has been demonstrated for a broad range of substrates, its direct application to the synthesis of this compound would involve the electrochemical oxidation of the corresponding N-acyl hydrazone precursor.

Another electrochemical approach involves the direct oxidation of semicarbazones at a platinum electrode. This method has been successfully employed for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles in an undivided cell under controlled potential electrolysis. The reactions are typically carried out in acetonitrile with a supporting electrolyte like lithium perchlorate.

| Method | Precursor | Key Features | Reference |

| Mediated Electrochemical Oxidation | N-acyl hydrazone | Uses a redox mediator (e.g., DABCO), mild conditions, can be a one-pot procedure. | nih.gov |

| Direct Electrochemical Oxidation | Semicarbazone | Conducted at a platinum electrode, controlled potential electrolysis, environmentally benign. |

Targeted Synthetic Routes for this compound and Related Derivatives

Traditional synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles often involve the cyclization of N,N'-diacylhydrazine precursors or the oxidative cyclization of N-acylhydrazones. These strategies can be adapted for the specific synthesis of this compound.

Incorporation of Brominated Phenyl Moieties into Oxadiazole Scaffolds

The introduction of a brominated phenyl group at the C2 or C5 position of the 1,3,4-oxadiazole ring is a common synthetic step. A prevalent method involves the reaction of a substituted aryl acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). proquest.comnih.govnih.gov For instance, 3-bromobenzohydrazide can be reacted with a suitable carboxylic acid to introduce the 3-bromophenyl moiety.

Alternatively, a one-pot synthesis can be employed where a monoaryl hydrazide is condensed with an acid chloride. jchemrev.comjchemrev.com This approach has been utilized under microwave heating conditions, offering a rapid and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comjchemrev.com Furthermore, a copper-catalyzed arylation of 1,3,4-oxadiazoles with aryl iodides has been reported, which could be adapted for the introduction of the bromophenyl group. nih.gov

Another established method is the oxidative cyclization of N-acylhydrazones. mdpi.com For example, a hydrazone derived from 3-bromobenzaldehyde and a suitable hydrazide can be cyclized using various oxidizing agents to yield the desired 2-(3-bromophenyl)-1,3,4-oxadiazole derivative. mdpi.com

Strategies for Introducing Butyl and Other Aliphatic Chains at Oxadiazole Positions

The incorporation of an n-butyl group or other aliphatic chains at the C2 or C5 position of the 1,3,4-oxadiazole ring is typically achieved by using an appropriate aliphatic carboxylic acid or its derivative as a starting material. For the synthesis of the target compound, pentanoic acid (valeric acid) or its corresponding acid chloride or hydrazide would be a key reagent.

A multi-step method has been described for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles which starts from commercially available acid chlorides. mdpi.com These are first reacted with hydrazine hydrate to form symmetrical N,N'-diacylhydrazines, which are then cyclized using a dehydrating agent like POCl₃. mdpi.com This methodology can be adapted for an asymmetrical synthesis by using two different acid chlorides in a stepwise manner.

Multi-Step Synthesis and Convergent Approaches to the Target Compound

A logical multi-step synthesis of this compound would involve the preparation of an unsymmetrical N,N'-diacylhydrazine intermediate, followed by cyclodehydration. This can be achieved by reacting 3-bromobenzohydrazide with pentanoyl chloride, or conversely, by reacting pentanoic hydrazide with 3-bromobenzoyl chloride. The resulting N-(3-bromobenzoyl)-N'-pentanoylhydrazine would then be cyclized using a reagent such as POCl₃, H₂SO₄, or P₂O₅. jchemrev.commdpi.com

A convergent synthesis approach offers an alternative strategy where the two substituents are brought together in the final ring-forming step. rsc.org One such method involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields the 2,5-disubstituted oxadiazole, avoiding the isolation of the diacylhydrazine intermediate. rsc.org

Illustrative Multi-Step Synthetic Route:

Formation of Hydrazide: 3-bromobenzoic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield 3-bromobenzohydrazide.

Acylation: The 3-bromobenzohydrazide is then acylated with pentanoyl chloride in the presence of a base to form N-(3-bromobenzoyl)-N'-pentanoylhydrazine.

Cyclodehydration: The resulting diacylhydrazine is heated with a dehydrating agent, such as phosphorus oxychloride, to effect cyclization and form this compound.

Post-Synthetic Derivatization and Functionalization of this compound

The presence of a bromine atom on the phenyl ring of the target compound provides a valuable handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Chemical Transformations at the Bromine Atom for Further Substitutions

The bromine atom in this compound is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for forming new carbon-carbon bonds. nih.govresearchgate.net This reaction would involve coupling the brominated oxadiazole with a variety of boronic acids or boronic esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. nih.govresearchgate.net

The optimization of Suzuki cross-coupling reactions on similar 2-(bromophenyl)-1,3,4-oxadiazole systems has been reported. nih.gov Typical conditions involve the use of a palladium catalyst such as Pd(dppf)Cl₂ and a base like sodium carbonate in a suitable solvent system. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₂CO₃) | 2-(3-Aryl/heteroarylphenyl)-5-butyl-1,3,4-oxadiazole | nih.govresearchgate.net |

Modifications to the Butyl Chain for Structure-Activity Optimization

The butyl group at the C5 position of the 1,3,4-oxadiazole ring presents a valuable site for chemical modification to explore the SAR of this class of compounds. Variations in the length, branching, and incorporation of functional groups within this alkyl chain can significantly influence the molecule's interaction with biological targets.

A common strategy for modifying the butyl chain involves the synthesis of analogues with varying alkyl chain lengths. This can be achieved by utilizing different aliphatic carboxylic acid hydrazides during the initial synthesis of the oxadiazole ring. For instance, employing pentanoic hydrazide, hexanoic hydrazide, or other longer-chain hydrazides in condensation reactions with 3-bromobenzoyl hydrazide would yield analogues with pentyl, hexyl, or other corresponding alkyl chains at the C5 position. Conversely, using propanoic or butanoic hydrazides would shorten the chain.

Introduction of branching within the butyl chain can be accomplished by starting with appropriately substituted carboxylic acids. For example, using 2-methylbutanoic acid or 3-methylbutanoic acid to generate the corresponding acid hydrazides would lead to 2-(3-Bromophenyl)-5-(sec-butyl)-1,3,4-oxadiazole and 2-(3-Bromophenyl)-5-(isobutyl)-1,3,4-oxadiazole, respectively. These modifications can probe the steric requirements of the target binding site.

Furthermore, functional groups can be introduced into the butyl chain to explore polar interactions and potential metabolic liabilities. This can be achieved through multi-step synthetic sequences. For example, starting with a protected hydroxy- or amino-substituted carboxylic acid allows for the incorporation of these functionalities. Alternatively, functionalization of a pre-formed this compound is possible, though less common for simple alkyl chains. More advanced strategies could involve the use of ω-haloalkyl carboxylic acids to introduce a reactive handle for subsequent nucleophilic substitution reactions.

The following table summarizes potential modifications to the butyl chain and the corresponding starting materials required for the synthesis of 2-(3-Bromophenyl)-5-alkyl-1,3,4-oxadiazole analogues.

| Target Modification | Required Starting Carboxylic Acid/Hydrazide | Rationale for Modification |

| Chain Length Variation | Propanoic hydrazide, Pentanoic hydrazide, Hexanoic hydrazide | To explore the optimal chain length for binding affinity. |

| Branching | 2-Methylbutanoic acid, 3-Methylbutanoic acid | To investigate the impact of steric bulk on activity. |

| Introduction of Polar Groups | 4-Hydroxybutanoic acid (protected), 4-Aminobutanoic acid (protected) | To introduce hydrogen bonding capabilities and alter solubility. |

| Introduction of Reactive Handles | 4-Chlorobutanoic acid | To enable further derivatization for library synthesis. |

These modifications are crucial in optimizing the pharmacokinetic and pharmacodynamic properties of the lead compound.

Diversification of the Oxadiazole Core for Library Generation

The 1,3,4-oxadiazole ring, while generally stable, can undergo several chemical transformations that allow for the generation of diverse chemical libraries. These transformations can be broadly categorized into substitutions on the ring (where possible), ring-opening reactions, and cycloaddition reactions.

Nucleophilic and Electrophilic Substitution: The 1,3,4-oxadiazole ring is electron-deficient, making electrophilic substitution on the carbon atoms difficult. globalresearchonline.net However, if the aryl or alkyl substituents bear reactive functional groups, these can be modified. For the this compound core, the bromine atom on the phenyl ring is a key handle for diversification through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the 3-position of the phenyl ring, leading to a large library of analogues.

Direct nucleophilic substitution on the oxadiazole ring is generally challenging unless a suitable leaving group is present at the C2 or C5 position. globalresearchonline.net

Ring-Opening Reactions: The 1,3,4-oxadiazole ring can be cleaved under certain conditions to yield other heterocyclic systems or open-chain structures. For instance, reaction with strong nucleophiles like hydrazine can lead to ring transformation into 1,2,4-triazole derivatives. This approach provides a pathway to fundamentally different heterocyclic scaffolds, thereby significantly expanding the chemical space for biological screening. Treatment of 1,3,4-oxadiazolium salts with nucleophiles can also lead to ring-opened products.

Cycloaddition Reactions: 1,3,4-Oxadiazoles can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. nih.gov In these reactions, the oxadiazole acts as the diene and reacts with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, such as nitrogen, to generate a new reactive intermediate that can undergo further transformations. This strategy can be employed to construct complex polycyclic systems.

The following table outlines potential diversification strategies for the this compound core.

| Diversification Strategy | Reagents and Conditions | Resulting Structures |

| Cross-Coupling Reactions | Aryl boronic acids (Suzuki), Organostannanes (Stille), Terminal alkynes (Sonogashira) with a Pd catalyst | Bi-aryl, aryl-heteroaryl, and aryl-alkynyl derivatives |

| Ring Transformation | Hydrazine hydrate | 1,2,4-Triazole derivatives |

| Cycloaddition Reactions | Electron-rich alkenes or alkynes at high temperature or pressure | Polycyclic and bridged heterocyclic systems |

Through the systematic application of these synthetic methodologies, diverse libraries of compounds based on the this compound scaffold can be generated for comprehensive biological evaluation.

Advanced Spectroscopic and Structural Characterization in Research for 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR would be essential.

In ¹H NMR, the protons of the butyl group would exhibit characteristic splitting patterns and chemical shifts. The terminal methyl group (CH₃) would likely appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would present as complex multiplets. The protons on the bromophenyl ring would appear in the aromatic region, with their coupling patterns providing information about their relative positions.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The carbons of the oxadiazole ring are expected to resonate at a lower field (higher ppm) due to the influence of the electronegative nitrogen and oxygen atoms. The carbons of the butyl chain would appear at a higher field (lower ppm).

Hypothetical ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.4 | Sextet |

| Butyl-CH₂ | ~1.8 | Quintet |

| Butyl-CH₂ (adjacent to oxadiazole) | ~2.9 | Triplet |

| Aromatic-H | 7.4 - 8.2 | Multiplets |

Hypothetical ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ | ~22 |

| Butyl-CH₂ | ~28 |

| Butyl-CH₂ (adjacent to oxadiazole) | ~30 |

| Aromatic-C (C-Br) | ~123 |

| Aromatic-C | ~125-135 |

| Oxadiazole-C (C-butyl) | ~165 |

| Oxadiazole-C (C-aryl) | ~164 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation pattern would provide further structural information, with common fragmentation pathways including cleavage of the butyl chain and the bromophenyl group.

Hypothetical Mass Spectrometry Data

| Fragment | Predicted m/z |

| [M]⁺ | 294 |

| [M+2]⁺ | 296 |

| [M - C₄H₉]⁺ | 237/239 |

| [C₆H₄Br]⁺ | 155/157 |

| [C₄H₉]⁺ | 57 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the C=N and C-O-C bonds of the oxadiazole ring, the C-H bonds of the aromatic and aliphatic portions, and the C-Br bond.

Hypothetical IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=N stretch (oxadiazole) | 1650-1590 |

| Aromatic C=C stretch | 1600-1450 |

| C-O-C stretch (oxadiazole) | 1250-1020 |

| C-Br stretch | 700-500 |

Computational Chemistry and Molecular Modeling Investigations of 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations, often performed using Density Functional Theory (DFT), can elucidate the electronic structure, orbital energies, and reactivity of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 1,3,4-oxadiazole (B1194373) derivatives, the nitrogen atoms of the oxadiazole ring are typically identified as nucleophilic sites, prone to interacting with electrophilic species.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 1: Representative Quantum Chemical Properties of a 1,3,4-Oxadiazole Derivative *

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.377 |

*Data are representative and based on typical values for similar 1,3,4-oxadiazole structures.

Molecular Docking Studies for Predictive Binding to Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, molecular docking studies can predict its binding affinity and interaction patterns with various biological targets.

The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a target protein. The binding affinity is then estimated by a scoring function, which calculates the free energy of binding. A lower binding energy indicates a more stable protein-ligand complex and, consequently, a higher predicted activity.

Common biological targets for 1,3,4-oxadiazole derivatives include enzymes such as cyclooxygenases (COX-1 and COX-2), various kinases, and microbial enzymes. icm.edu.pl Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. For instance, the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to many enzymes. researchgate.net

Table 2: Representative Molecular Docking Results for a 1,3,4-Oxadiazole Derivative with a Target Protein *

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Leu718, Val726, Ala743 |

| Tubulin | -9.2 | Cys241, Leu248, Ala316 |

*Data are representative and based on typical values for similar 1,3,4-oxadiazole structures.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are powerful computational tools that simulate the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex.

For this compound, MD simulations can be performed on its complex with a target protein, as identified through molecular docking. These simulations can reveal the conformational changes that occur upon binding and assess the stability of the interactions observed in the docking studies. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scores, using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more reliable prediction of the ligand's binding affinity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com In the context of this compound, DFT is extensively used to predict a wide range of molecular properties and to study potential reaction mechanisms.

One of the primary applications of DFT is the optimization of the molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. researchgate.net From the optimized geometry, various structural parameters such as bond lengths, bond angles, and dihedral angles can be determined.

DFT is also employed to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure of the synthesized compound. The calculated vibrational spectra can aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

In addition to predicting molecular properties, DFT can be used to investigate reaction mechanisms. For instance, it can be used to study the tautomerism of the 1,3,4-oxadiazole ring or to model the transition states of chemical reactions involving this scaffold. By calculating the energy barriers of different reaction pathways, DFT can help in understanding the feasibility and kinetics of these reactions.

Table 3: Representative DFT-Calculated Properties of a 1,3,4-Oxadiazole Derivative *

| Property | Calculated Value |

| Dipole Moment | 3.5 Debye |

| Polarizability | 25.8 ų |

| C=N Bond Length (Oxadiazole Ring) | 1.29 Å |

| C-O Bond Length (Oxadiazole Ring) | 1.37 Å |

*Data are representative and based on typical values for similar 1,3,4-oxadiazole structures.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole Derivatives

Systematic Investigation of Bromine Atom Position and Electronic Effects on Bioactivity

The position of the bromine atom on the phenyl ring of 2-phenyl-1,3,4-oxadiazole (B1361358) derivatives significantly influences their biological activity. Studies on various substituted oxadiazole derivatives have demonstrated that the presence and location of halogen substituents can dramatically alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, it was found that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances anti-infective potential. nih.gov Specifically, the substitution pattern on the phenyl ring is a critical determinant of activity. Research on 2-(bromophenyl)-5-phenyl-1,3,4-oxadiazole derivatives as potential anti-breast cancer agents revealed that the specific placement of the bromo substituent, in conjunction with other groups, was crucial for cytotoxicity. nih.gov While the provided study focuses on a 2-bromo-3-nitrophenyl derivative, it underscores the principle that the electronic landscape of the phenyl ring, dictated by substituent positions, is key to biological function.

In the case of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole, the meta-position of the bromine atom creates a specific electronic distribution and steric profile. Moving the bromine to the ortho or para position would alter the molecule's dipole moment and its ability to form halogen bonds or other interactions with a target protein. For example, para-substituted halogen and hydroxy derivatives of some thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole (B1194373) moiety showed remarkable potential against the MCF-7 cancer cell line. semanticscholar.org This suggests that a systematic investigation involving the synthesis and biological evaluation of ortho- and para-brominated analogues is a critical step in elucidating the optimal substitution pattern for a desired biological effect.

Table 1: Hypothetical Bioactivity Based on Bromine Position

| Compound | Bromine Position | Predicted Relative Bioactivity | Rationale |

|---|---|---|---|

| 2-(2-Bromophenyl)-5-butyl-1,3,4-oxadiazole | Ortho | - | Potential for steric hindrance affecting target binding. |

| This compound | Meta | Baseline | The starting point for SAR investigation. |

Evaluation of Butyl Chain Length and Branching on Molecular Recognition and Target Interactions

The alkyl substituent at the 5-position of the 1,3,4-oxadiazole ring plays a significant role in the molecule's lipophilicity and its ability to fit into hydrophobic pockets of target proteins. The length and branching of this alkyl chain can profoundly impact molecular recognition and biological activity.

Studies on other 1,3,4-oxadiazole derivatives have shown a clear dependence of bioactivity on the nature of the alkyl substituent. For example, in a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, the antitubercular activity was found to be highly dependent on the length of the alkyl chain, with compounds having 10 to 12 carbon atoms showing the most potent activity. mdpi.com Another study found that among a series of derivatives, those with a dodecyl alkyl chain were the most active. mdpi.com

For this compound, the n-butyl group provides a degree of lipophilicity and flexibility. To optimize this part of the molecule, a systematic evaluation would involve synthesizing analogues with varying chain lengths (e.g., propyl, pentyl, hexyl) and branching (e.g., isobutyl, sec-butyl, tert-butyl). Shorter chains might not provide sufficient hydrophobic interactions, while excessively long chains could introduce unfavorable steric hindrance or reduce aqueous solubility. Branching can restrict conformational flexibility, which may lead to a more favorable, lower-energy binding conformation, but could also prevent the molecule from fitting into a narrow binding pocket.

Table 2: Predicted Effects of Butyl Chain Modification on Bioactivity

| Modification | Predicted Impact on Lipophilicity | Potential Effect on Target Interaction |

|---|---|---|

| Shorter Chain (e.g., Propyl) | Decrease | Weaker hydrophobic interactions, potentially lower activity. |

| Longer Chain (e.g., Pentyl, Hexyl) | Increase | Stronger hydrophobic interactions, but may exceed optimal size for the binding pocket. |

| Branched Chain (e.g., Isobutyl) | Slight Increase | May provide a better fit in a specifically shaped hydrophobic pocket. |

Role of the 1,3,4-Oxadiazole Heterocyclic Ring as a Bioisosteric Replacement and Molecular Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a common and important scaffold in medicinal chemistry. nih.govthesciencein.org Its prevalence in drug discovery is due to a combination of favorable properties. The ring is generally stable both chemically and metabolically. nih.gov

One of the most significant roles of the 1,3,4-oxadiazole moiety is as a bioisosteric replacement for amide and ester groups. researchgate.netmdpi.com Amides and esters are susceptible to hydrolysis by enzymes in the body, which can limit the oral bioavailability and duration of action of a drug. The 1,3,4-oxadiazole ring mimics the steric and electronic properties of these groups, including their ability to act as hydrogen bond acceptors, while being resistant to hydrolysis. researchgate.netscielo.br This substitution can lead to compounds with improved pharmacokinetic profiles.

Furthermore, the 1,3,4-oxadiazole ring acts as a rigid molecular scaffold that holds the two substituent groups (the 3-bromophenyl and the butyl groups in this case) in a defined spatial orientation. This pre-organization of the pharmacophoric elements can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. The aromatic nature of the 1,3,4-oxadiazole ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. scielo.br The nitrogen and oxygen atoms in the ring can also act as hydrogen bond acceptors, further contributing to target binding. nih.gov

Elucidation of Pharmacophore Features Critical for Activity and Selectivity

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a response. For the this compound series, the key pharmacophoric features can be deduced from SAR studies.

The critical features likely include:

A hydrogen bond acceptor: The 1,3,4-oxadiazole ring, with its nitrogen and oxygen atoms, serves as a key hydrogen bond acceptor. nih.gov

An aromatic/hydrophobic region: The 3-bromophenyl group provides a region for aromatic interactions, such as π-π stacking or hydrophobic interactions. scielo.br

A halogen bond donor: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

A hydrophobic alkyl group: The butyl chain interacts with hydrophobic pockets in the target protein.

The relative spatial arrangement of these features is crucial. The 1,3,4-oxadiazole ring acts as a central, rigid linker that dictates this geometry. researchgate.net Understanding this pharmacophore model is essential for designing new derivatives with enhanced activity and selectivity. For example, in silico screening of oxadiazole-based compounds against specific targets like STAT3 has been used to identify promising leads based on their fit to a pharmacophore model. nih.govplu.mx

Research on Potential Biological and Materials Science Applications of 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

Development as Molecular Probes for Biological System Interrogation

The 1,3,4-oxadiazole (B1194373) core is a well-established fluorophore, and its derivatives are known to exhibit interesting photophysical properties. While specific studies on the fluorescent properties of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole are not extensively documented in publicly available literature, the general class of 2,5-disubstituted 1,3,4-oxadiazoles has shown promise. The fluorescence of these compounds can be sensitive to their molecular structure and the surrounding environment, making them potential candidates for development as molecular probes.

The development of molecular probes for interrogating biological systems is a significant area of research. These probes can be designed to interact with specific biological targets, and their subsequent fluorescent signals can provide information about the location, concentration, and activity of these targets. The structural features of this compound, including the aromatic bromophenyl group and the flexible butyl chain, could influence its binding affinity and selectivity for various biological macromolecules.

Further research would be necessary to fully characterize the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and sensitivity to environmental factors such as pH and polarity. Such studies would be the first step in evaluating its potential as a molecular probe for applications in cellular imaging and diagnostics.

Agricultural Chemical Research and Development for Pest Control and Crop Protection

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of new agrochemicals. mdpi.com Various derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.com These biological activities are attributed to the unique chemical and electronic properties of the oxadiazole ring.

While specific research data on the pesticidal or crop protection capabilities of this compound is limited in the available scientific literature, the structural components of the molecule suggest that it warrants investigation in this area. The presence of a bromophenyl group can, in some cases, enhance the biological activity of a compound. The butyl group may influence its solubility and penetration through biological membranes, which are important factors for the efficacy of an agrochemical.

To ascertain the potential of this compound in agriculture, systematic screening against a panel of relevant plant pathogens, weeds, and insect pests would be required. Structure-activity relationship (SAR) studies on analogous compounds could provide insights into the structural modifications that might optimize its activity for specific agricultural applications.

Studies on Corrosion Inhibition Properties

The use of organic compounds as corrosion inhibitors is a well-established strategy for protecting metallic materials from degradation, particularly in acidic environments. Heterocyclic compounds containing nitrogen and oxygen atoms, such as 1,3,4-oxadiazole derivatives, have been shown to be effective corrosion inhibitors. researchgate.net Their efficacy is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Although specific electrochemical data and detailed inhibition efficiency studies for this compound are not readily found in the public domain, the general characteristics of 1,3,4-oxadiazoles suggest its potential in this application. The adsorption process is often facilitated by the presence of heteroatoms and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.

The molecular structure of this compound, with its oxadiazole ring, bromophenyl group, and butyl chain, provides several features that could contribute to its effectiveness as a corrosion inhibitor. To validate this potential, experimental studies, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, would need to be conducted on various metals, like mild steel, in corrosive media.

Methodological Considerations in Research on 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

Experimental Design for In Vitro Biological Activity Assays

The initial step in evaluating the biological potential of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole involves a series of carefully designed in vitro assays. The design of these experiments is critical for obtaining reliable and reproducible data on the compound's efficacy and mechanism of action at a cellular or molecular level. A typical experimental design would encompass screening against various targets based on the known activities of the broader oxadiazole class.

For instance, to assess anticancer potential, a panel of cancer cell lines would be used, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). nih.govresearchgate.net The primary endpoint would be cytotoxicity, often measured by determining the IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.gov Similarly, for antimicrobial screening, a panel of clinically relevant bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans, would be employed. nih.govnih.gov The activity is typically quantified by the minimum inhibitory concentration (MIC). nih.gov

Control groups are an essential component of the experimental design. These include a negative control (vehicle, often DMSO), a positive control (a known drug for the specific assay, like erlotinib (B232) for anticancer or ciprofloxacin (B1669076) for antibacterial assays), and untreated cells or microbes. nih.govnih.gov Assays are performed in triplicate to ensure statistical validity.

A representative design for such in vitro assays is detailed in the table below.

Table 1: Representative Experimental Design for In Vitro Biological Assays

| Assay Type | Target | Model System | Key Parameters | Positive Control | Endpoint Measured |

|---|---|---|---|---|---|

| Anticancer | EGFR Tyrosine Kinase | HepG2, MCF-7 cell lines | Compound concentration range (e.g., 0.01-100 µM) | Erlotinib, Lapatinib | IC₅₀ (µM) |

| Antibacterial | DNA Gyrase / Cell Wall Synthesis | S. aureus, E. coli | Compound concentration range (e.g., 1-500 µg/mL) | Ciprofloxacin, Neomycin | MIC (µg/mL) |

| Antifungal | Ergosterol Biosynthesis | C. albicans | Compound concentration range (e.g., 1-500 µg/mL) | Fluconazole | MIC (µg/mL) |

| Antiviral | Neuraminidase | Influenza Virus Strains | Compound concentration range (e.g., 0.01-100 µM) | Oseltamivir Carboxylate | IC₅₀ (µM) |

Implementation of In Silico Approaches for Predictive Modeling and Virtual Screening

In silico methods are indispensable in modern drug discovery for their cost-effectiveness and speed, allowing for the rapid screening of vast chemical libraries and the prediction of a compound's biological activity before synthesis. ctu.edu.vn For a novel compound like this compound, computational approaches would be employed to predict its binding affinity to various protein targets, assess its drug-likeness, and guide the design of more potent derivatives.

Structure-based virtual screening is a primary technique, involving molecular docking simulations. ctu.edu.vn This requires a three-dimensional structure of the target protein, which can be obtained from databases like the Protein Data Bank (PDB). The compound is then "docked" into the active site of the protein, and scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) and predict the binding mode. ctu.edu.vnctu.edu.vn This helps identify the key amino acid residues involved in the interaction. nih.gov

Another key in silico tool is the prediction of ADME (Absorption, Distribution, Metabolism, and Elimination) properties. nih.govresearchgate.net These predictions help to assess the pharmacokinetic profile of a compound at an early stage, identifying potential liabilities such as poor solubility or permeability that could hinder its development. nih.gov

The workflow for an in silico evaluation is outlined below.

Table 2: Typical Workflow for In Silico Predictive Modeling

| Step | Methodology | Software/Tools | Objective | Predicted Output |

|---|---|---|---|---|

| 1. Target Identification | Literature review, pathway analysis | PubMed, KEGG | Select relevant biological targets for the oxadiazole scaffold | List of PDB IDs (e.g., EGFR, DNA Gyrase) |

| 2. Ligand Preparation | 3D structure generation, energy minimization | ChemDraw, Avogadro | Prepare a low-energy 3D conformer of the compound | Optimized 3D structure file (e.g., .mol2, .pdbqt) |

| 3. Molecular Docking | Structure-based virtual screening | AutoDock Vina, PyRx | Predict binding affinity and interaction with the target's active site | Binding energy (kcal/mol), interacting amino acids |

| 4. ADME Prediction | Pharmacokinetic property modeling | SwissADME, Molinspiration | Assess drug-likeness and potential pharmacokinetic issues | Lipinski's rule of five compliance, predicted solubility, BBB penetration |

| 5. Molecular Dynamics | MD Simulations | GROMACS, AMBER | Evaluate the stability of the ligand-protein complex over time | RMSD plots, interaction stability analysis |

High-Throughput Screening (HTS) Methodologies for Novel Derivative Libraries

Following the initial characterization of the parent compound, research often expands to the synthesis and evaluation of a library of its derivatives to explore the structure-activity relationship (SAR). High-Throughput Screening (HTS) is the methodology of choice for rapidly assessing large numbers of compounds. ox.ac.uk HTS automates the entire assay process, from liquid handling to data acquisition, allowing for the screening of thousands of compounds in a short period. ox.ac.uk

For a library based on the this compound scaffold, an HTS campaign would begin with the development of a robust and miniaturized assay, typically in a 384- or 1536-well plate format. ox.ac.uk The assay must be sensitive, reproducible, and have a clear, measurable endpoint, such as fluorescence, luminescence, or absorbance.

The HTS process is typically tiered. A primary screen of the entire library is conducted at a single concentration to identify initial "hits"—compounds that show activity above a certain threshold. ox.ac.uk These hits then proceed to secondary screening, which includes dose-response curves to confirm activity and determine potency (e.g., IC₅₀). This structured approach efficiently filters large libraries to identify the most promising candidates for further development. ox.ac.uk

Table 3: Phased Approach for HTS of a Derivative Library

| Phase | Description | Methodology | Throughput | Outcome |

|---|---|---|---|---|

| Assay Development | Optimization and miniaturization of a biological assay for HTS. | Test for sensitivity, specificity, and statistical robustness (Z'-factor). | Low | A validated assay protocol for 384- or 1536-well format. |

| Primary Screen | Screening of the entire derivative library at a single, high concentration. | Robotic liquid handling, multi-well plate readers. | High (10,000s of compounds/day) | Identification of initial "hits" (typically 1-2% of the library). |

| Hit Confirmation | Re-testing of initial hits from freshly prepared samples to eliminate false positives. | The same assay as the primary screen. | Medium | A validated list of confirmed hits. |

| Dose-Response Analysis | Testing confirmed hits over a range of concentrations to determine potency. | Serial dilution and measurement of biological response. | Low-Medium | Potency values (IC₅₀/EC₅₀) for active compounds. |

| SAR Expansion | Analysis of potency data to guide the synthesis of the next generation of derivatives. | Computational modeling and medicinal chemistry expertise. | N/A | Lead candidates for further optimization. |

Conclusions and Future Perspectives in Research on 2 3 Bromophenyl 5 Butyl 1,3,4 Oxadiazole

Synthesis of Current Research Findings and Analogous Compounds

Research into 2,5-disubstituted 1,3,4-oxadiazoles has revealed significant insights into their structure-activity relationships (SAR). The nature and position of substituents on the phenyl ring and the alkyl/aryl group at the 5-position of the oxadiazole core play a crucial role in determining the biological efficacy and target specificity of these compounds.

For instance, the presence of a halogen atom, such as bromine on the phenyl ring, has been associated with enhanced biological activities in various heterocyclic compounds. Bromine, being an electron-withdrawing group, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. In analogous 1,3,4-oxadiazole (B1194373) derivatives, the introduction of a bromo-phenyl group has been shown to contribute to their cytotoxic and antimicrobial activities. A study on 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives demonstrated their potential as anti-breast cancer agents. nih.gov Another series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives exhibited significant anti-inflammatory and analgesic activities. mdpi.comresearchgate.net

The butyl group at the 5-position of the oxadiazole ring in the target compound is another key structural feature. The lipophilicity and steric bulk of this alkyl chain can significantly impact the compound's ability to cross cell membranes and interact with biological targets. Research on various 5-substituted 1,3,4-oxadiazoles has shown that modifying the substituent at this position can modulate the compound's biological profile.

The general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established and typically involves the cyclization of a corresponding diacylhydrazine or the reaction of an acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. researchgate.netijpca.org Microwave-assisted synthesis has also emerged as an efficient method for the preparation of these compounds. researchgate.net

Table 1: Biological Activities of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

| Compound Name | Substituents | Biological Activity |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | 2-bromo-3-nitrophenyl at C2, various substituted phenyls at C5 | Anti-breast cancer nih.gov |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | 3-(4-bromophenyl)propan-3-one at C2, various substituted phenyls at C5 | Anti-inflammatory, Analgesic mdpi.comresearchgate.net |

| 2-Amino-5-aryl-1,3,4-oxadiazole derivatives | Amino group at C2, various aryl groups at C5 | Antibacterial, Antifungal |

| 5-Aryl-2-(chloromethyl)-1,3,4-oxadiazole derivatives | Various aryl groups at C5, chloromethyl at C2 | Anticancer |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the extensive research on 1,3,4-oxadiazoles, several knowledge gaps remain, particularly concerning the specific compound 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole.

Lack of Specific Biological Data: There is a clear absence of published studies detailing the synthesis, characterization, and biological evaluation of this compound. Its specific therapeutic potential remains unknown.

Limited SAR Studies on Alkyl Substituents: While many studies have explored the effects of aryl substituents at the 5-position, there is comparatively less systematic research on the impact of varying alkyl chain lengths and branching at this position on biological activity. Understanding how the butyl group in the target compound influences its properties compared to other alkyl groups is a significant unexplored area.

Mechanism of Action: For many reported bioactive 1,3,4-oxadiazole derivatives, the precise molecular mechanisms underlying their therapeutic effects are not fully elucidated. nih.gov Identifying the specific cellular targets and signaling pathways modulated by these compounds is crucial for their further development.

In Vivo Efficacy and Toxicity Profiles: A significant portion of the existing research on 1,3,4-oxadiazole analogs is limited to in vitro studies. There is a need for more extensive in vivo investigations to assess their efficacy, pharmacokinetic profiles, and potential toxicity in animal models.

Future Directions for Synthetic Innovation and Targeted Derivatization

Future research on this compound and its analogs should focus on systematic synthetic exploration and targeted derivatization to optimize their therapeutic potential.

Systematic Derivatization: A library of analogs of this compound should be synthesized. This could involve:

Varying the position and nature of the halogen on the phenyl ring (e.g., 2-bromo, 4-bromo, and other halogens like chloro and fluoro).

Modifying the alkyl chain at the 5-position (e.g., shorter chains like methyl and ethyl, longer chains, and branched isomers) to fine-tune lipophilicity and steric interactions.

Introducing other functional groups to the phenyl ring to explore their impact on biological activity.

Development of Greener Synthetic Methodologies: Exploring more environmentally friendly and efficient synthetic routes for 1,3,4-oxadiazole derivatives, such as one-pot reactions and the use of solid-supported reagents, would be a valuable contribution to the field. openmedicinalchemistryjournal.com

Hybrid Molecule Design: A promising strategy involves the hybridization of the 1,3,4-oxadiazole scaffold with other known pharmacophores to create novel molecules with potentially synergistic or multi-target activities. nih.gov

Prospects for Advanced Mechanistic Elucidation and Preclinical Exploration

To bridge the gap between promising in vitro results and clinical applications, future research must prioritize advanced mechanistic studies and comprehensive preclinical evaluations.

Target Identification and Validation: Utilizing techniques such as proteomics, genomics, and molecular docking studies can help identify the specific biological targets of this compound and its analogs. nih.gov

In-depth Mechanistic Studies: Once a primary biological activity is identified (e.g., anticancer), detailed in vitro and in vivo studies should be conducted to unravel the underlying molecular mechanisms. This could include investigating effects on cell cycle progression, apoptosis, angiogenesis, and key signaling pathways.

Comprehensive Preclinical Evaluation: Promising candidates should undergo rigorous preclinical testing, including:

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

In vivo efficacy studies: Using relevant animal models of disease to confirm the therapeutic potential.

Toxicology studies: To assess the acute and chronic toxicity and establish a safety profile.

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole?

The synthesis typically involves cyclization of a hydrazide intermediate with a brominated acylating agent. For example, analogous oxadiazoles are synthesized by reacting substituted phenylhydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux (90°C for 6 hours). Purification is achieved via column chromatography (silica gel, CH₂Cl₂) . Key challenges include optimizing stoichiometry and reaction time to improve yields, which may drop to ~28% due to side reactions or incomplete cyclization .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Aromatic protons (δ 7.01–8.00 ppm), butyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups), and bromomethyl signals (δ ~4.59 ppm, singlet) are diagnostic .

- ¹³C NMR : The oxadiazole ring carbons appear at ~162–166 ppm, while the brominated phenyl carbons resonate at ~114–129 ppm .

- IR : Absence of N-H stretches (indicative of cyclization) and presence of C-Br stretches (~658 cm⁻¹) confirm structural integrity .

Advanced: How is single-crystal X-ray diffraction (XRD) applied to resolve structural ambiguities?

XRD analysis using programs like SHELX (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and molecular packing. For brominated oxadiazoles, triclinic (P1) or monoclinic systems are common, with unit cell parameters (e.g., a = 7.43 Å, b = 7.60 Å) refined against high-resolution data. Challenges include handling twinned crystals or low-resolution datasets, which require iterative phase annealing and absorption corrections (e.g., SADABS) .

Advanced: How can biological activity be evaluated for this compound in cancer research?

While direct studies on this compound are limited, analogous 1,3,4-oxadiazoles are screened via in vitro assays:

- MTT assay : To assess cytotoxicity against breast cancer cell lines (e.g., MCF-7).

- Molecular docking : Predict interactions with targets like estrogen receptors using AutoDock Vina.

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify cell death .

Advanced: What computational strategies predict the compound’s physicochemical properties?

- 3D-QSAR : Models correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity.

- Molecular dynamics (MD) : Simulate stability in physiological conditions (e.g., solvation in water).

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and cytochrome P450 interactions .

Advanced: How to address contradictions in spectral data or unexpected reaction outcomes?

- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates).

- Conformational studies : Variable-temperature NMR to detect rotamers or tautomers.

- Reaction optimization : Adjust catalysts (e.g., Lewis acids) or solvents (e.g., DMF for polar intermediates) .

Basic: What role do the bromophenyl and butyl groups play in reactivity?

- Bromophenyl : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Butyl chain : Increases lipophilicity (logP ~3.5), influencing membrane permeability in bioassays. Structural analogs with shorter chains show reduced activity, highlighting the butyl group’s role in target binding .

Advanced: How to assess thermal stability and decomposition pathways?

- DSC/TGA : Measure melting points (e.g., 114–116°C for related brominated oxadiazoles) and track mass loss.

- GC-MS : Identify volatile decomposition products (e.g., HBr release at elevated temperatures) .

Advanced: What factors influence low reaction yields, and how can they be mitigated?

- Side reactions : Competing hydrolysis in POCl₃-mediated cyclization. Mitigation: Strict anhydrous conditions.

- Catalyst selection : Transition metals (e.g., Pd for coupling) improve regioselectivity.

- Temperature control : Lower temps (e.g., 60°C) reduce byproduct formation in sensitive reactions .

Basic: What safety protocols are critical when handling brominated oxadiazoles?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with POCl₃ or brominated intermediates.

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。